molecular formula C12H12O3 B15254137 methyl 6-methyl-2H-chromene-8-carboxylate

methyl 6-methyl-2H-chromene-8-carboxylate

Cat. No.: B15254137
M. Wt: 204.22 g/mol
InChI Key: XIJMEDIRUSKBKX-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2H-chromene-8-carboxylate is a chemical compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science .

Preparation Methods

The synthesis of methyl 6-methyl-2H-chromene-8-carboxylate typically involves cyclization reactions. One common method includes the reaction of appropriate phenols with acetic anhydride in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or acetone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Methyl 6-methyl-2H-chromene-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-methyl-2H-chromene-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-2H-chromene-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial DNA. The exact pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 6-methyl-2H-chromene-8-carboxylate can be compared with other chromene derivatives, such as:

This compound stands out due to its unique combination of a methyl group and a carboxylate ester, which can influence its solubility, reactivity, and biological activity.

Biological Activity

Methyl 6-methyl-2H-chromene-8-carboxylate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by various studies and data.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by their fused benzene and pyran rings. They exhibit a wide range of biological activities, making them attractive scaffolds for drug development. The specific compound, this compound, is a derivative that has shown promising results in various biological assays.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives, including this compound:

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through caspase activation, leading to cell cycle arrest at the G2/M phase. This effect is mediated by the inhibition of tubulin polymerization, which disrupts mitotic spindle formation .
  • Case Studies : In vitro studies demonstrated that analogs of chromenes exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often ranged from low micromolar concentrations, indicating potent activity .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)5.0Apoptosis induction
This compoundHT-29 (colon cancer)7.5Tubulin inhibition

2. Antimicrobial Activity

The antimicrobial properties of chromenes have also been extensively studied:

  • Antibacterial Effects : this compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that substitutions at specific positions enhance antimicrobial potency .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:

  • Antioxidant Activity : Studies indicate that chromene derivatives can scavenge free radicals, providing a protective effect against oxidative stress .
  • Antidiabetic Properties : Some research suggests that these compounds may influence glucose metabolism and insulin sensitivity, making them candidates for diabetes management .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications at the methyl and carboxyl groups significantly affect its biological activity:

  • Methyl Substituents : The presence of additional methyl groups enhances lipophilicity, improving cellular uptake and bioavailability.
  • Carboxyl Group Positioning : The position of the carboxyl group influences binding affinity to target proteins involved in various metabolic pathways.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-methyl-2H-chromene-8-carboxylate

InChI

InChI=1S/C12H12O3/c1-8-6-9-4-3-5-15-11(9)10(7-8)12(13)14-2/h3-4,6-7H,5H2,1-2H3

InChI Key

XIJMEDIRUSKBKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC)OCC=C2

Origin of Product

United States

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